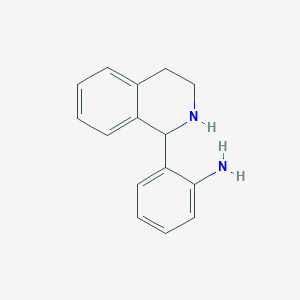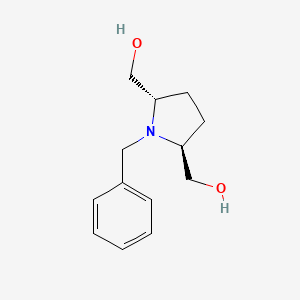
(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol is a chemical compound with the molecular formula C13H19NO2 It is a derivative of pyrrolidine, featuring a benzyl group and two hydroxymethyl groups attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the introduction of hydroxymethyl groups. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to achieve high purity
Análisis De Reacciones Químicas
Types of Reactions
(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids
Reduction: Can be reduced to form amines or alcohols
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Benzylpyrrolidine-2,5-dicarboxylic acid
Reduction: Benzylpyrrolidine-2,5-dimethylamine
Substitution: Benzylpyrrolidine-2,5-diyl diacetate
Aplicaciones Científicas De Investigación
(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its potential therapeutic properties
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- (trans-1-Benzylpyrrolidine-2,5-diyl)dimethylamine
- (trans-1-Benzylpyrrolidine-2,5-diyl)diacetate
- (trans-1-Benzylpyrrolidine-2,5-diyl)diethylamine
Uniqueness
(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
[(2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c15-9-12-6-7-13(10-16)14(12)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13-/m0/s1 |
Clave InChI |
KDHJNPHFSBLEMM-STQMWFEESA-N |
SMILES isomérico |
C1C[C@H](N([C@@H]1CO)CC2=CC=CC=C2)CO |
SMILES canónico |
C1CC(N(C1CO)CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)

![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)


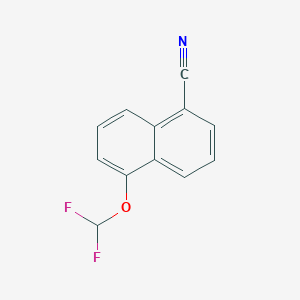
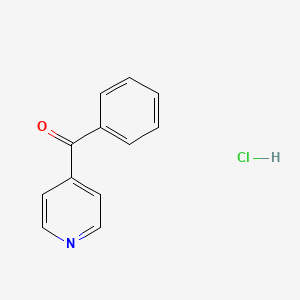
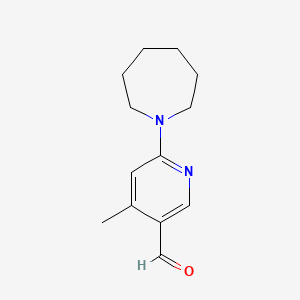

![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)
![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)
